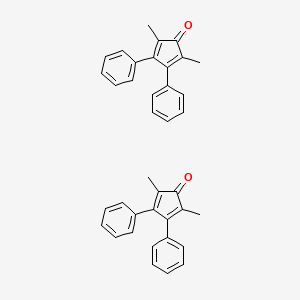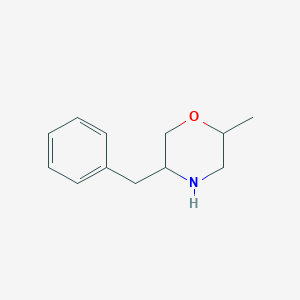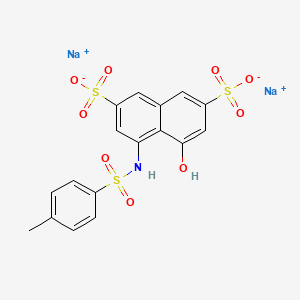
2,5-Dimethyl-3,4-diphenyl-cyclopenta-2,4-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer is a chemical compound with the molecular formula C38H32O2 and a molecular weight of 520.66 g/mol . It is known for its application in Diels-Alder reactions, where it acts as a diene . This compound is characterized by its solid form and a melting point of 186-188°C .
Preparation Methods
Synthetic Routes and Reaction Conditions
2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer is typically synthesized through a Diels-Alder reaction involving cycloheptatriene and 2,5-dimethyl-3,4-diphenylcyclopentadienone . The reaction is carried out under controlled conditions to ensure the formation of the desired dimer.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer primarily undergoes cycloaddition reactions, particularly Diels-Alder reactions . These reactions involve the formation of a new ring structure through the interaction of the diene with a dienophile.
Common Reagents and Conditions
Common reagents used in reactions with this compound include fulvenes and other dienophiles . The reactions are typically carried out under controlled temperatures, often requiring heating or cooling to achieve the desired reaction rate and product formation.
Major Products Formed
The major products formed from reactions involving 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer are typically cycloaddition products, resulting in the formation of new ring structures .
Scientific Research Applications
2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer has several applications in scientific research:
Chemistry: It is used as a diene in Diels-Alder reactions to study reaction mechanisms and kinetics.
Biology: While specific biological applications are limited, its role in chemical synthesis can indirectly support biological research by providing key intermediates.
Mechanism of Action
The primary mechanism of action for 2,5-dimethyl-3,4-diphenylcyclopentadienone dimer involves its role as a diene in Diels-Alder reactions . The compound interacts with dienophiles to form new ring structures, a process that is facilitated by the electron-rich nature of the diene and the electron-deficient nature of the dienophile .
Comparison with Similar Compounds
Similar Compounds
Tetraphenylcyclopentadienone: Another compound used in Diels-Alder reactions, but with different substituents on the cyclopentadienone ring.
Dicyclopentadiene: A related compound that also undergoes cycloaddition reactions but has a different structure and reactivity.
Uniqueness
2,5-Dimethyl-3,4-diphenylcyclopentadienone dimer is unique due to its specific substitution pattern, which influences its reactivity and the types of products formed in cycloaddition reactions . This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.
Properties
Molecular Formula |
C38H32O2 |
|---|---|
Molecular Weight |
520.7 g/mol |
IUPAC Name |
2,5-dimethyl-3,4-diphenylcyclopenta-2,4-dien-1-one |
InChI |
InChI=1S/2C19H16O/c2*1-13-17(15-9-5-3-6-10-15)18(14(2)19(13)20)16-11-7-4-8-12-16/h2*3-12H,1-2H3 |
InChI Key |
BDCDPVXDDMVYOE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3.CC1=C(C(=C(C1=O)C)C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(E)-(2-butyl-4-chloro-1-((2'-(1-(1,1-diphenyl-2-vinylbut-2-en-1-yl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)-1H-imidazol-5-yl)methanol](/img/structure/B12335149.png)



![4-{[6-(2,5-Dioxopyrrol-1-yl)hexanoyl]oxy}-3-nitrobenzenesulfonic acid sodium](/img/structure/B12335198.png)



![Ethanol, 2,2'-[[4-[2-(2-thienyl)ethenyl]phenyl]imino]bis-](/img/structure/B12335216.png)




